molecular formula C23H27NO3 B1360460 2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-09-7

2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1360460
CAS No.: 898756-09-7
M. Wt: 365.5 g/mol
InChI Key: KEYSZDWJDJHAHW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C({23})H({27})NO(_{3}) It is characterized by its complex structure, which includes a benzophenone core substituted with a spirocyclic amine and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps:

  • Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses 2,4-dimethylbenzoyl chloride and an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Spirocyclic Amine: : The spirocyclic amine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the benzophenone intermediate with a spirocyclic amine precursor under basic conditions.

  • Ether Formation: : The final step involves the formation of the ether linkage. This is typically achieved through an etherification reaction using an appropriate alkylating agent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic amine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, where the ether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the spirocyclic amine.

    Reduction: Secondary alcohol derivatives of the benzophenone core.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The spirocyclic amine moiety can interact with biological receptors, potentially inhibiting or modulating their activity. The benzophenone core can also participate in photochemical reactions, making it useful in applications requiring UV absorption.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler analog without the spirocyclic amine and ether functionalities.

    2,4-Dimethylbenzophenone: Lacks the spirocyclic amine and ether groups but shares the dimethyl substitution pattern.

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different core functionalities.

Uniqueness

2,4-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is unique due to its combination of a benzophenone core with a spirocyclic amine and ether functionalities

This detailed overview provides a comprehensive understanding of 2,4-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2,4-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-7-8-20(18(2)15-17)22(25)21-6-4-3-5-19(21)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYSZDWJDJHAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643764
Record name (2,4-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-09-7
Record name (2,4-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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